molecular formula C10H10O3 B7806452 2-Methoxycinnamic acid

2-Methoxycinnamic acid

Cat. No.: B7806452
M. Wt: 178.18 g/mol
InChI Key: FEGVSPGUHMGGBO-UHFFFAOYSA-N
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Description

2-Methoxycinnamic acid, also known as o-methoxycinnamic acid, is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.1846 g/mol . It is a derivative of cinnamic acid, where a methoxy group is substituted at the ortho position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxycinnamic acid can be synthesized through several methods. One common synthetic route involves the condensation of methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of catalysts such as cobalt manganese bromine in acetic acid has been reported . The reaction is carried out at elevated temperatures (200-205°C) and pressures (3 MPa) with oxygen as the oxidizing agent.

Chemical Reactions Analysis

Types of Reactions

2-Methoxycinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Formation of methoxybenzoic acid.

    Reduction: Formation of 3-(methoxyphenyl)propanoic acid.

    Substitution: Formation of halogenated derivatives such as 3-(bromomethoxyphenyl)-2-propenoic acid.

Scientific Research Applications

2-Methoxycinnamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxycinnamic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cells . It may also inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

2-Methoxycinnamic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGVSPGUHMGGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6099-03-2
Record name 2-Methoxycinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6099-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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